molecular formula C20H44O4P2 B14165863 Butane-1,4-diyl bis[dibutyl(phosphinate)] CAS No. 4151-24-0

Butane-1,4-diyl bis[dibutyl(phosphinate)]

Cat. No.: B14165863
CAS No.: 4151-24-0
M. Wt: 410.5 g/mol
InChI Key: TWWFLTQOKGFFPJ-UHFFFAOYSA-N
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Description

Butane-1,4-diyl bis[dibutyl(phosphinate)] is an organophosphorus compound with the molecular formula C20H44O4P2. It is known for its unique chemical structure, which includes two dibutyl phosphinate groups attached to a butane backbone. This compound is used in various scientific and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butane-1,4-diyl bis[dibutyl(phosphinate)] typically involves the reaction of butane-1,4-diol with dibutyl phosphinic chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the following steps:

    Preparation of Dibutyl Phosphinic Chloride: Dibutyl phosphinic acid is reacted with thionyl chloride to form dibutyl phosphinic chloride.

    Reaction with Butane-1,4-diol: The dibutyl phosphinic chloride is then reacted with butane-1,4-diol in the presence of a base such as pyridine to form butane-1,4-diyl bis[dibutyl(phosphinate)].

Industrial Production Methods

Industrial production of butane-1,4-diyl bis[dibutyl(phosphinate)] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Butane-1,4-diyl bis[dibutyl(phosphinate)] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinate groups to phosphine groups.

    Substitution: The compound can undergo substitution reactions where the butyl groups are replaced with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various alkyl or aryl phosphinates.

Scientific Research Applications

Butane-1,4-diyl bis[dibutyl(phosphinate)] has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential use in biological systems as a phosphorus source.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.

    Industry: Used in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of butane-1,4-diyl bis[dibutyl(phosphinate)] involves its ability to form stable complexes with metal ions. The phosphinate groups can coordinate with metal ions, forming chelates that are stable under various conditions. This property is exploited in catalysis and other applications where stable metal complexes are required.

Comparison with Similar Compounds

Similar Compounds

    Butane-1,4-diyl bis(diphenylphosphine): Similar structure but with phenyl groups instead of butyl groups.

    Butane-1,4-diyl bis(furan-2-carboxylate): Similar backbone but with furan carboxylate groups.

Uniqueness

Butane-1,4-diyl bis[dibutyl(phosphinate)] is unique due to its specific combination of butyl groups and phosphinate functionality. This combination provides distinct chemical properties, such as enhanced solubility in organic solvents and the ability to form stable metal complexes, which are not observed in similar compounds.

Properties

CAS No.

4151-24-0

Molecular Formula

C20H44O4P2

Molecular Weight

410.5 g/mol

IUPAC Name

1,4-bis(dibutylphosphoryloxy)butane

InChI

InChI=1S/C20H44O4P2/c1-5-9-17-25(21,18-10-6-2)23-15-13-14-16-24-26(22,19-11-7-3)20-12-8-4/h5-20H2,1-4H3

InChI Key

TWWFLTQOKGFFPJ-UHFFFAOYSA-N

Canonical SMILES

CCCCP(=O)(CCCC)OCCCCOP(=O)(CCCC)CCCC

Origin of Product

United States

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